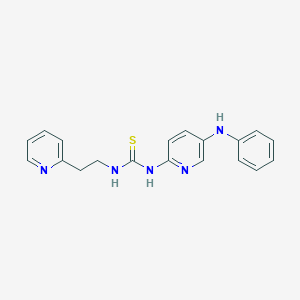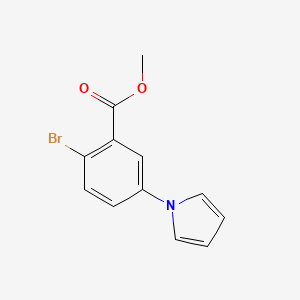
1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea is a chemical compound that has been extensively studied in scientific research. It has shown promise as a potential therapeutic agent for various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea in lab experiments is its high yield and purity. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that its efficacy in vivo has not been fully established, and more studies are needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea. One potential direction is to further investigate its anti-cancer properties and its potential as a treatment for various types of cancer. Additionally, more studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent for inflammatory diseases. Finally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea involves the reaction of 2-pyridin-2-ylethylamine and 5-chloro-2-nitroaniline in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting compound is then treated with thionyl chloride to form the thiourea derivative. The yield of the compound is typically high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea has been studied extensively for its potential therapeutic properties. It has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(5-anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5S/c25-19(21-13-11-15-6-4-5-12-20-15)24-18-10-9-17(14-22-18)23-16-7-2-1-3-8-16/h1-10,12,14,23H,11,13H2,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRMOZUDCNAUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=C(C=C2)NC(=S)NCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)
![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)

![1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)
![N-[5-(3-methylsulfanylanilino)pyridin-2-yl]-1H-pyrrolo[3,2-c]pyridine-4-carboxamide](/img/structure/B7433834.png)
![N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine](/img/structure/B7433840.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)

![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)